molecular formula C10H12N2O4 B11722770 methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

Cat. No.: B11722770
M. Wt: 224.21 g/mol
InChI Key: DCVPGONDTOGDNA-UHFFFAOYSA-N
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Description

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole carboxylic acids, alcohol derivatives, and various substituted pyrazoles depending on the reagents and conditions used .

Scientific Research Applications

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-phenyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
  • Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
  • Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

Uniqueness

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position of the pyrazole ring can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .

Biological Activity

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (CAS Number: 1170995-44-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O4C_{10}H_{12}N_{2}O_{4}, with a molecular weight of 224.21 g/mol. It features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10H12N2O4C_{10}H_{12}N_{2}O_{4}
Molecular Weight224.21 g/mol
CAS Number1170995-44-4
Hazard ClassificationIrritant

Biological Activities

Antimicrobial Activity : Pyrazolone derivatives, including this compound, have demonstrated significant antimicrobial properties. A review highlighted that pyrazolone compounds exhibit antibacterial, antifungal, and antitubercular activities. These effects are attributed to their ability to interfere with microbial metabolism and cell wall synthesis .

Anti-inflammatory Effects : Research has shown that compounds within the pyrazolone class possess anti-inflammatory properties. This compound could potentially reduce inflammation by inhibiting the production of pro-inflammatory cytokines .

Anticancer Potential : Preliminary studies suggest that certain pyrazolone derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural modifications in the pyrazolone ring can enhance these effects .

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with hydrazine derivatives under acidic conditions. The following general scheme outlines the synthesis:

  • Starting Materials : Ethyl acetoacetate and hydrazine hydrate.
  • Reaction Conditions : The reaction is usually carried out in an acidic medium (e.g., acetic acid) at elevated temperatures.
  • Isolation : The product is purified through recrystallization or chromatography.

Study on Antimicrobial Activity

A study conducted by Ahmad et al. reviewed various pyrazolone derivatives for their antimicrobial properties. This compound was included in the screening process, showing promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Research

Another study investigated the anti-inflammatory effects of several pyrazolone derivatives, including this compound. The results indicated a significant reduction in inflammation markers in treated animal models compared to controls .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 4-(2-ethylpyrazol-3-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C10H12N2O4/c1-3-12-7(4-5-11-12)8(13)6-9(14)10(15)16-2/h4-5H,3,6H2,1-2H3

InChI Key

DCVPGONDTOGDNA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)CC(=O)C(=O)OC

Origin of Product

United States

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